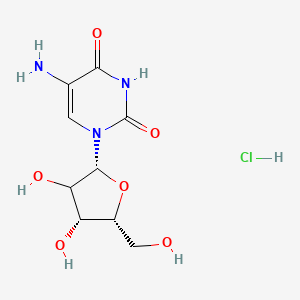

5-Amino Uridine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino Uridine Hydrochloride is a chemical compound with the empirical formula C9H13N3O6·HCl . It has a molecular weight of 295.68 .

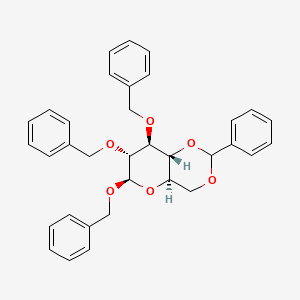

Molecular Structure Analysis

The molecular structure of 5-Amino Uridine Hydrochloride consists of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, six oxygen atoms, and one chlorine atom .Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino Uridine Hydrochloride are not detailed in the search results, amines in general can undergo a variety of reactions. For instance, amines can be converted into alkenes by an elimination reaction .Scientific Research Applications

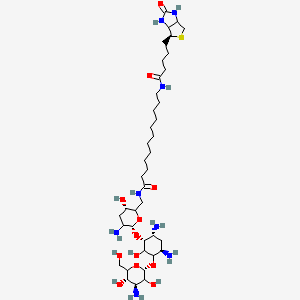

Biochemistry: Role in Metabolic Pathways

5-Amino Uridine Hydrochloride is pivotal in studying metabolic pathways, particularly in nucleotide synthesis and metabolism. It serves as a building block for RNA and DNA, which are essential for genetic information transfer and cellular regulation. Its role in the pentose phosphate pathway and central carbon metabolism is crucial for understanding cellular energy dynamics and amino acid anabolism .

Molecular Biology: Tool for Genetic Engineering

In molecular biology, 5-Amino Uridine Hydrochloride is used to modify nucleic acids, enabling researchers to study gene expression and regulation. It’s instrumental in creating modified nucleosides for antisense oligonucleotides, which can silence specific genes to understand their function or to develop therapeutic interventions .

Pharmacology: Drug Development and Interaction Studies

This compound is significant in pharmacology for drug development, especially as a potential inhibitor of Uridine 5′-diphospho-glucuronosyltransferases (UGTs), which are involved in drug metabolism. Understanding its interactions can lead to the development of new drugs and personalized medicine approaches .

Medical Research: Cancer and Antiviral Therapies

5-Amino Uridine Hydrochloride is researched for its therapeutic potential in cancer and antiviral treatments. Its derivatives are being studied for their antimicrobial and anticancer properties, which could lead to new treatments for various diseases .

Chemical Synthesis: Creation of Nucleoside Analogues

Chemists utilize 5-Amino Uridine Hydrochloride to synthesize nucleoside analogues, which are crucial for creating compounds with potential therapeutic applications. These analogues can serve as enzyme inhibitors or diagnostic tools .

Agricultural Science: Enhancing Crop Resilience

In agriculture, 5-Amino Uridine Hydrochloride derivatives are explored for their ability to enhance crop resilience to environmental stressors. They are studied for their promotive effects on growth and yield, particularly under dry conditions .

Environmental Studies: Ecosystem Metabolism Research

Environmental scientists study 5-Amino Uridine Hydrochloride to understand ecosystem metabolism, including the role of nucleosides in energy transfer and nutrient cycling within various environmental contexts .

Synthetic Biology: Engineering Microbial Pathways

This compound is also significant in synthetic biology for engineering microbial pathways that produce nucleosides. By manipulating these pathways, scientists can produce compounds that have industrial and therapeutic applications .

Safety And Hazards

Future Directions

While specific future directions for 5-Amino Uridine Hydrochloride are not detailed in the search results, it is known that uridine, a pyrimidine nucleoside, has potential applications in maintaining metabolic homeostasis during growth and cellular stress . This suggests that 5-Amino Uridine Hydrochloride could have potential applications in similar areas.

properties

IUPAC Name |

5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVJCMJKVVJWAA-RMQALDHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675607 |

Source

|

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino Uridine Hydrochloride | |

CAS RN |

116154-74-6 |

Source

|

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)

![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)

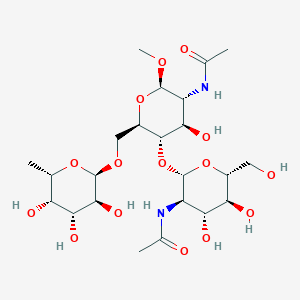

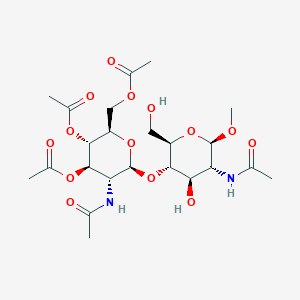

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)